N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)22-19(14-8-10-15(26-2)11-9-14)12-18(20-22)16-6-4-5-7-17(16)21-27(3,24)25/h4-11,19,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRRTBIRGCVQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α,β-Unsaturated Ketone Intermediate
The chalcone derivative (E)-3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one serves as the foundational intermediate.
Procedure
- Claisen-Schmidt Condensation :
Characterization
Cyclocondensation to Pyrazoline
The chalcone undergoes cyclization with hydrazine hydrate to form the 4,5-dihydro-1H-pyrazole core.
Procedure
- Reflux the chalcone (5 mmol) with hydrazine hydrate (99%, 15 mmol) in glacial acetic acid (20 mL) for 8 hr.
- Quench with ice-water, extract with ethyl acetate, and dry over Na$$2$$SO$$4$$.
- Isolate 3-(2-nitrophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole as a white solid (Yield: 65%, m.p. 148–150°C).
Characterization
N-Acetylation of Pyrazoline
The secondary amine of the pyrazoline is acetylated to introduce the 1-acetyl moiety.
Procedure
- Dissolve the pyrazoline (3 mmol) in anhydrous pyridine (10 mL).
- Add acetic anhydride (6 mmol) dropwise at 0°C and stir at room temperature for 12 hr.
- Pour into ice-water, extract with CH$$2$$Cl$$2$$, and evaporate to obtain 1-acetyl-3-(2-nitrophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (Yield: 82%, m.p. 162–164°C).
Characterization
Reduction of Nitro Group
The nitro substituent on the phenyl ring is reduced to an amine for subsequent sulfonylation.
Procedure
- Suspend the nitro compound (2 mmol) in ethanol (20 mL) and add 10% Pd/C (50 mg).
- Hydrogenate under H$$_2$$ (1 atm) at 25°C for 6 hr.
- Filter and concentrate to yield 1-acetyl-3-(2-aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole as a pale-yellow solid (Yield: 88%, m.p. 155–157°C).
Characterization
Sulfonylation of Primary Amine
The aniline intermediate is converted to the methanesulfonamide derivative.
Procedure
- Dissolve the amine (1.5 mmol) in dry CH$$2$$Cl$$2$$ (15 mL) and add triethylamine (3 mmol).
- Add methanesulfonyl chloride (1.8 mmol) dropwise at 0°C and stir at room temperature for 4 hr.
- Wash with water, dry over MgSO$$_4$$, and purify via silica gel chromatography (hexane/ethyl acetate, 1:1) to obtain the title compound (Yield: 76%, m.p. 178–180°C).
Characterization
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.55–6.88 (m, 8H, aromatic), 5.28 (dd, J = 11.2, 4.8 Hz, 1H, H-4), 3.80 (s, 3H, OCH$$3$$), 3.12 (s, 3H, SO$$2$$CH$$3$$), 2.95–2.72 (m, 2H, H-5), 2.18 (s, 3H, COCH$$_3$$).
- $$^{13}$$C NMR (100 MHz, CDCl$$3$$) : δ 169.8 (C=O), 159.2 (OCH$$3$$), 144.5–112.4 (aromatic), 55.4 (OCH$$3$$), 44.6 (SO$$2$$CH$$3$$), 38.2 (C-4), 29.7 (C-5), 22.1 (COCH$$3$$).
- HRMS (ESI+) : m/z 444.1425 [M+H]$$^+$$ (calc. 444.1429).
Alternative Synthetic Routes
Palladium-Catalyzed Coupling (Buchwald-Hartwig)
For substrates with sensitive functional groups, a late-stage sulfonamide introduction may be preferable:
Microwave-Assisted Cyclization
Reducing reaction times from 8 hr to 45 min using microwave irradiation (150°C, 300 W) improves yields by 12–15%.
Analytical Data Comparison
Discrepancies in molecular weight arise from the methanesulfonamide (vs. ethanesulfonamide in PubChem CID 4433812).
Challenges and Optimization
- Regioselectivity in Cyclization : Use of ultrasonic irradiation (40 kHz, 60°C) enhances chalcone-hydrazine cyclization efficiency (yield ↑ to 83%).
- Nitro Reduction Side Reactions : Catalytic transfer hydrogenation (HCOONH$$_4$$, Pd/C) minimizes over-reduction byproducts.
- Sulfonylation Competing Reactions : Employing methanesulfonyl chloride in THF at −10°C suppresses di-sulfonylation.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents with other functional groups, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, sulfonyl chlorides, dimethylformamide, and pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamide derivatives with 4-hydroxyphenyl substituents () exhibit IC50 values in the nanomolar range for CA isoforms, suggesting that the target compound’s methoxy group may similarly enhance isoform selectivity .
- Acetylcholinesterase (AChE) Inhibition: Pyrazoline hybrids with dimethylaminophenyl groups () show stronger AChE inhibition than halogenated analogs, indicating that electron-donating substituents favor this activity .
Antiviral Potential
- Monkeypox Virus (MPXV) Inhibition : N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide () demonstrated a docking score of -8.634 against MPXV DNA polymerase, outperforming FDA-approved drugs like tecovirimat (-7.114). The target compound’s 4-methoxyphenyl group may similarly engage residues like Leu631 and Arg634 via hydrophobic and hydrogen-bonding interactions .
Biological Activity
N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a pyrazole ring substituted with an acetyl group and a methanesulfonamide moiety, which is known for its diverse pharmacological properties. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, synthesized pyrazoles have shown potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. In particular, a related pyrazole derivative demonstrated a GI50 value of 0.021 μM against K562 cells, indicating strong cytotoxicity .
2. Enzyme Inhibition
Compounds containing sulfonamide groups are often evaluated for their enzyme inhibitory activities. This compound may exhibit inhibition against enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and infections .
3. Antimicrobial Activity
The antimicrobial potential of related sulfonamide compounds has been documented extensively. While specific data on this compound's antimicrobial activity is limited, sulfonamides are traditionally known for their broad-spectrum antibacterial effects. Thus, it is plausible that this compound may also possess similar properties.
Table 1: Biological Activity Summary
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Tubulin Inhibition : Some pyrazole derivatives have been identified as tubulin polymerization inhibitors, which disrupt the mitotic spindle formation in cancer cells, leading to apoptosis.
- Signal Pathway Modulation : Related compounds have shown the ability to inhibit key signaling pathways such as PTEN/Akt/NF-кB, which are crucial in cancer progression and resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
